Cas no 1779128-07-2 (7-Bromo-5-fluoro-3-hydroxyindoline)

7-Bromo-5-fluoro-3-hydroxyindoline is a halogenated indoline derivative with significant utility in pharmaceutical and agrochemical research. The presence of bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate for synthesizing complex heterocyclic compounds. The 3-hydroxy group provides a functional handle for further derivatization, enabling the development of targeted bioactive molecules. Its structural features contribute to improved binding affinity and metabolic stability in drug discovery applications. This compound is particularly useful in the design of kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic workflows. Suitable for controlled reactions under standard laboratory conditions.
7-Bromo-5-fluoro-3-hydroxyindoline structure
1779128-07-2 structure
Product Name:7-Bromo-5-fluoro-3-hydroxyindoline
CAS No:1779128-07-2
MF:C8H7BrFNO
MW:232.049684762955
CID:4704796
Update Time:2025-05-24

7-Bromo-5-fluoro-3-hydroxyindoline Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-fluoro-3-hydroxyindoline
    • 7-Bromo-5-fluoroindolin-3-ol
    • Inchi: 1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2
    • InChI Key: FOBWYSNIFMNMBO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1NCC2O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 180
  • Topological Polar Surface Area: 32.299

7-Bromo-5-fluoro-3-hydroxyindoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM511259-1g
7-Bromo-5-fluoroindolin-3-ol
1779128-07-2 97%
1g
$1736 2023-01-10

Additional information on 7-Bromo-5-fluoro-3-hydroxyindoline

Comprehensive Overview of 7-Bromo-5-fluoro-3-hydroxyindoline (CAS No. 1779128-07-2)

7-Bromo-5-fluoro-3-hydroxyindoline (CAS No. 1779128-07-2) is a halogenated indoline derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the class of heterocyclic organic compounds, which are widely studied for their bioactive properties. The presence of both bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this molecule due to its structural similarity to known kinase inhibitors and central nervous system (CNS) targeting agents.

The compound's CAS number 1779128-07-2 is a unique identifier that ensures precise tracking in chemical databases and regulatory documentation. Its systematic name, 7-Bromo-5-fluoro-3-hydroxyindoline, reflects the positions of its functional groups, which are critical for its chemical behavior. Recent studies highlight its role in the development of novel therapeutic agents, particularly in oncology and neurology. For instance, its fluorine moiety is often associated with improved metabolic stability and bioavailability, a hot topic in drug discovery circles.

In the context of green chemistry, 7-Bromo-5-fluoro-3-hydroxyindoline has garnered attention for its potential in sustainable synthesis routes. The pharmaceutical industry is actively exploring halogenated intermediates like this one to reduce waste and improve atom economy. This aligns with the growing demand for eco-friendly chemical processes, a frequently searched topic among chemists and environmental scientists. Additionally, its hydroxyindoline core is a common scaffold in natural product synthesis, further broadening its applications.

From a technical standpoint, the compound's molecular weight and logP value are key parameters for researchers optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. These metrics are often queried in chemical databases and computational chemistry tools, reflecting the compound's relevance in preclinical research. Its bromine atom also makes it a candidate for cross-coupling reactions, a popular subject in organic synthesis forums and publications.

Beyond pharmaceuticals, 7-Bromo-5-fluoro-3-hydroxyindoline has potential applications in material science. Its aromatic structure and halogen content could contribute to the development of organic electronic materials or fluorescent probes. This versatility makes it a recurring keyword in multidisciplinary research discussions. As the scientific community prioritizes high-value chemical building blocks, this compound's profile continues to rise in both academic and industrial settings.

In summary, 7-Bromo-5-fluoro-3-hydroxyindoline (CAS No. 1779128-07-2) exemplifies the intersection of medicinal chemistry, process optimization, and sustainable innovation. Its structural features address multiple contemporary challenges, from drug design to green synthesis, ensuring its prominence in future scientific literature and patent filings.

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